2-Homomorpholinecarboxylic Acid

Description

Significance of Heterocyclic Carboxylic Acids in Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the fields of medicinal and chemical research. nih.govresearchgate.netyoutube.com A significant portion of pharmaceuticals and biologically active molecules owe their functions to the presence of these frameworks. nih.govresearchgate.netyoutube.com The inclusion of heteroatoms like nitrogen and oxygen imparts distinct physicochemical characteristics that are often pivotal for biological interactions. researchgate.netrsc.org

Within this vast class, heterocyclic carboxylic acids are particularly noteworthy. The carboxylic acid functional group can serve as a crucial point of interaction with biological targets and can markedly influence a molecule's properties such as solubility, acidity, and its journey through a biological system. rsc.orggoogle.com These compounds are also highly versatile building blocks in the world of organic synthesis, enabling the construction of more intricate molecular designs. google.com

Overview of Homomorpholine (1,4-Oxazepane) Chemistry and its Analogues

Homomorpholine, systematically named 1,4-Oxazepane (B1358080), is a seven-membered saturated heterocyclic compound featuring one oxygen and one nitrogen atom. nih.gov As an analogue of the more common six-membered morpholine (B109124) ring, the additional methylene (B1212753) group in homomorpholine's structure can lead to significant differences in conformational flexibility and basicity, which in turn can alter its biological effects. nih.gov

Homomorpholine and its derivatives are valuable intermediates in organic synthesis, finding use in the preparation of a variety of chemical compounds with potential applications in the pharmaceutical and agrochemical industries. nih.gov Research has delved into the creation of substituted homomorpholine derivatives, underscoring their promise as foundational structures in drug discovery, especially for targeting biological molecules like the dopamine (B1211576) D4 receptor. nih.gov The synthesis of these compounds, however, can be a complex endeavor, often necessitating multiple steps.

Scope and Research Focus on 2-Homomorpholinecarboxylic Acid in Modern Organic Synthesis

While the broader categories of heterocyclic carboxylic acids and homomorpholine derivatives have been extensively studied, this compound occupies a more specialized niche in chemical research. Its unique structure, which marries the homomorpholine framework with a carboxylic acid group at the second position, presents a distinctive combination of chemical features.

This specific arrangement holds potential for the creation of novel peptidomimetics, compounds that mimic the structure of peptides. The constrained seven-membered ring of this compound could imitate the turns of a peptide chain, while the carboxylic acid group could engage in interactions with biological targets.

The primary research interest in this compound and its derivatives within modern organic synthesis likely revolves around its application as a chiral building block for constructing more complex, biologically active molecules. A significant challenge and an active area of research is the development of efficient and stereoselective methods to synthesize this compound. The ability to further modify the carboxylic acid and the secondary amine groups allows for the generation of diverse libraries of molecules for screening in drug discovery initiatives.

Chemical and Physical Properties of Morpholine-2-carboxylic Acid (Analogue)

Due to the limited availability of specific data for this compound, the following table presents data for the closely related analogue, Morpholine-2-carboxylic acid. This information can provide an approximation of the expected properties.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 183-188 °C |

| Solubility | Soluble in water |

Synthetic Approaches to Morpholine-2-carboxylic Acid (Analogue)

The synthesis of chiral morpholine-2-carboxylic acid has been reported, and similar strategies could potentially be adapted for the synthesis of this compound. A notable method involves the use of a chiral starting material to ensure the final product has the desired stereochemistry.

A concise synthesis of (S)-N-BOC-morpholine-2-carboxylic acid has been developed starting from epichlorohydrin. This method is advantageous as it does not require chromatographic purification, making it suitable for larger scale production. The key steps in such a synthesis would likely involve:

Ring opening of an epoxide: Reaction of a suitable protected amino alcohol with a chiral epoxide to establish the initial ring structure and stereocenter.

Cyclization: An intramolecular reaction to form the heterocyclic ring.

Oxidation: Conversion of a primary alcohol or aldehyde at the 2-position to the carboxylic acid.

Deprotection: Removal of any protecting groups to yield the final product.

The asymmetric synthesis of chiral 1,2-amino alcohols and their subsequent conversion to morpholin-2-ones also presents a viable pathway. researchgate.net These morpholinones can then be hydrolyzed to the corresponding carboxylic acids. The use of chiral catalysts, such as chiral carboxylic acids or enzymes, is a common strategy to achieve high enantioselectivity in the synthesis of such compounds. nih.govnih.gov

Research Findings on Morpholine-2-carboxylic Acid Derivatives (Analogues)

Research on morpholine-2-carboxylic acid and its derivatives has demonstrated their utility as building blocks in medicinal chemistry. These compounds are often incorporated into larger molecules to impart specific conformational constraints or to act as a scaffold for further functionalization.

For instance, derivatives of morpholine-2-carboxylic acid have been investigated for their potential as:

Peptidomimetics: The constrained ring structure can mimic the secondary structures of peptides, making them valuable in the design of enzyme inhibitors and receptor ligands.

Chiral Ligands: The presence of multiple coordination sites (the nitrogen and oxygen atoms of the ring and the carboxylic acid) makes them suitable for use as chiral ligands in asymmetric catalysis.

Scaffolds for Combinatorial Chemistry: The ability to functionalize the nitrogen, the carboxylic acid, and potentially other positions on the ring allows for the creation of large libraries of related compounds for high-throughput screening.

While direct research on this compound is not widely published, the findings for its lower homologue strongly suggest its potential as a valuable, albeit underexplored, building block in synthetic and medicinal chemistry. The additional flexibility of the seven-membered ring compared to the six-membered morpholine ring could offer unique advantages in the design of new therapeutic agents and catalysts.

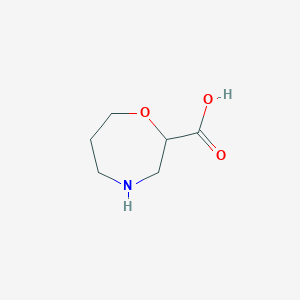

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLNENLTODPZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Homomorpholinecarboxylic Acid and Its Analogues

De Novo Synthesis of the 2-Homomorpholinecarboxylic Acid Core

The de novo synthesis of the this compound scaffold, also known as 1,4-oxazepane-2-carboxylic acid, is a significant challenge in synthetic organic chemistry. The construction of the seven-membered 1,4-oxazepane (B1358080) ring with precise control over the stereochemistry at the C2 position requires carefully designed synthetic sequences.

Ring-Closure Strategies for 1,4-Oxazepane Formation

The formation of the 1,4-oxazepane ring, the core structure of this compound, is a key step in its synthesis. Various ring-closure strategies have been employed to construct this seven-membered heterocycle. One notable method involves an intramolecular cyclization.

A significant approach to the synthesis of the N-Boc protected form of (2R)-1,4-oxazepane-2-carboxylic acid utilizes a lipase-catalyzed regioselective lactamization. spinchem.com This key step involves the cyclization of an amino diester intermediate to form a seven-membered lactam. spinchem.com The enzymatic nature of this transformation offers high regioselectivity, which is often difficult to achieve with traditional chemical methods. Subsequent reduction of the lactam moiety yields the desired 1,4-oxazepane ring. spinchem.com

Another strategy for forming similar heterocyclic systems involves the cleavage of a sulfonamide from a resin support using trifluoroacetic acid (TFA) and a silane (B1218182) reducing agent. This method has been used to generate 1,4-oxazepane derivatives, albeit as a mixture of diastereomers in some cases. nih.govresearchgate.net The choice of cleavage conditions can significantly influence the outcome, with some conditions leading to lactonization instead of the desired oxazepane ring formation. nih.govresearchgate.net

The reaction of diglycolic anhydride (B1165640) with N-(arylmethylene)-N-alkylamines in refluxing p-xylene (B151628) represents another ring-closing strategy that affords polysubstituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fracademie-sciences.fr Although this yields a six-membered morpholine (B109124) ring, the fundamental approach of reacting an anhydride with an imine to form a heterocyclic carboxylic acid is a relevant concept in the broader context of synthesizing related structures.

Functionalization at the C2-Position during Ring Assembly

The introduction of the carboxylic acid functionality at the C2 position of the homomorpholine ring is typically incorporated from the start of the synthetic sequence, using a chiral precursor that already contains the desired stereochemistry and a latent or protected carboxylic acid group.

In the synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid, the synthesis commences with methyl (2R)-glycidate, a chiral epoxide that establishes the stereocenter at the future C2 position. spinchem.com The epoxide is then opened, and subsequent transformations build the rest of the linear precursor, which already contains the ester group at the position corresponding to C2 of the final ring. This ester is then carried through the cyclization and deprotection steps to yield the final carboxylic acid.

Stereocontrolled Approaches to the this compound Scaffold

Maintaining and controlling the stereochemistry at the C2 position is paramount for the synthesis of enantiomerically pure this compound. The use of chiral starting materials is a common and effective strategy.

As mentioned, the synthesis of (2R)-1,4-oxazepane-2-carboxylic acid relies on the use of enantiomerically pure methyl (2R)-glycidate as the chiral source. spinchem.com This ensures that the stereochemistry at the C2 position is set from the beginning and is preserved throughout the synthetic sequence. The key lipase-catalyzed lactamization step proceeds without compromising the stereochemical integrity of the chiral center. spinchem.com

In a different context, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine. nih.govresearchgate.net This approach also utilizes a chiral amino acid as the starting material to control the stereochemistry of the final product. While this leads to the 5-carboxylic acid isomer, the principle of using a chiral pool starting material is a cornerstone of stereocontrolled synthesis in this class of compounds. The stereoselectivity of the cyclization can be influenced by the substituents on the starting materials. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold, either at the nitrogen atom or the carboxylic acid moiety, is essential for creating a diverse range of analogues for various applications.

Introduction of N-Substituents

The secondary amine of the this compound core provides a convenient handle for introducing a wide variety of substituents. Standard N-alkylation or N-acylation methods can be employed. A common strategy involves the use of a protecting group on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, which can be removed and replaced with other functional groups.

For instance, the synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid results in a product where the nitrogen is protected. spinchem.com This Boc group can be cleaved under acidic conditions, and the resulting free amine can then be reacted with a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce N-substituents. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids showcases a five-step route where various functional moieties, including aliphatic and benzylic groups, are introduced onto the pyrrole (B145914) nitrogen. researchgate.net This general strategy of N-alkylation is broadly applicable to the homomorpholine scaffold. Polymer-supported synthesis has also been utilized for the preparation of N-substituted anthranilates, demonstrating a versatile method for introducing N-aryl and N-alkyl groups. nih.gov

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position can be modified to a variety of other functional groups, such as esters, amides, and alcohols. These transformations typically proceed through standard carboxylic acid activation methods.

The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or to an acid bromide with phosphorus tribromide (PBr₃). youtube.com These activated acyl halides can then be reacted with a wide range of nucleophiles to form esters, amides, and other derivatives. Alternatively, direct condensation of the carboxylic acid with alcohols or amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a common method for forming esters and amides, respectively. nih.gov The reduction of the carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) can yield the corresponding primary alcohol. youtube.com These derivatization strategies significantly expand the chemical diversity of the this compound scaffold. nih.gov

Strategies for Additional Ring Functionalization

Once the homomorpholine ring is constructed, further functionalization may be required to introduce additional chemical diversity. These modifications can be targeted at various positions on the ring to modulate the compound's properties.

One strategy for skeletal diversification is the deconstructive modification of unstrained cyclic amines. nih.gov This involves a ring-opening functionalization, for example, using difluorocarbene, which can transform the cyclic amine into a variety of acyclic structures. nih.gov These acyclic intermediates can then be further manipulated and cyclized to form different or more complex heterocyclic scaffolds. nih.gov This method offers a unique way to alter the fundamental structure of the homomorpholine ring. nih.gov

Direct functionalization of the ring is also possible. For instance, N-alkylation of the secondary amine within the homomorpholine ring is a common transformation. This can be achieved by treating the N-benzyl protected morpholine with an alkylating agent after the removal of the benzyl (B1604629) group via hydrogenation. nih.gov This allows for the introduction of various substituents on the nitrogen atom.

Furthermore, reactions targeting the carbon backbone of the ring can be employed. While specific examples for homomorpholinecarboxylic acid are limited, general methods for the functionalization of related heterocycles can be considered. These might include metal-catalyzed C-H activation/functionalization, which allows for the direct introduction of new bonds at carbon positions, or reactions involving the existing functional groups to build more complex structures.

Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. organic-chemistry.org The amine and carboxylic acid moieties of the target compound require orthogonal protection strategies to allow for their selective manipulation during the synthetic sequence.

Amine Protection Strategies (e.g., Boc, Cbz)

The secondary amine in the homomorpholine ring is a nucleophilic and basic site that typically requires protection during synthesis. The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is widely used due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. google.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The bulky nature of the Boc group can also influence the stereochemical outcome of subsequent reactions. Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA). youtube.com

The Cbz group , also known as the Z-group, is another cornerstone of amine protection. e3s-conferences.org It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality to the acid-labile Boc group. e3s-conferences.org The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that cleaves the benzyl C-O bond. nih.gove3s-conferences.org

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to base and nucleophiles; Acid-labile. google.comnih.gov |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid and base; Removable by reduction. e3s-conferences.org |

Carboxylic Acid Protection Strategies

The carboxylic acid group is acidic and can interfere with base-catalyzed reactions or be reduced by certain reagents. Therefore, it is often protected as an ester.

Commonly, carboxylic acids are converted into simple methyl or benzyl esters . nih.gov These are typically formed using standard esterification methods. nih.gov Methyl esters can be removed by saponification with a base like aqueous sodium hydroxide. nih.govBenzyl esters offer the advantage of being removable by catalytic hydrogenolysis, the same conditions used to cleave a Cbz group, which can be useful for simultaneous deprotection steps. nih.gov

For more sensitive substrates where strong acidic or basic conditions must be avoided, other ester protecting groups can be employed. Tert-butyl esters , for example, are stable to many conditions but can be cleaved with acid. organic-chemistry.org Allyl-based protecting groups, such as 1,1-dimethylallyl (DMA) esters , have gained popularity because they can be removed under very mild, neutral conditions using a palladium catalyst. This provides another layer of orthogonality in complex syntheses.

| Protecting Group | Formation Method | Deprotection Conditions | Key Features |

| Methyl Ester | Esterification with methanol | Base-mediated hydrolysis (saponification) | Simple and common. nih.gov |

| Benzyl Ester | Esterification with benzyl alcohol | Catalytic Hydrogenolysis (H₂/Pd) | Orthogonal to base-labile groups. nih.gov |

| tert-Butyl Ester | Esterification with isobutylene | Acid-mediated hydrolysis | Stable to base and nucleophiles. organic-chemistry.org |

| DMA Ester | Two-step conversion from carboxylic acid | Palladium-catalyzed deprotection | Removable under mild, neutral conditions. |

Chemical Reactivity and Transformation Pathways of 2 Homomorpholinecarboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxyl group (-COOH) is a versatile functional group that can be converted into several other functionalities through well-established synthetic protocols.

Esterification is the process of converting a carboxylic acid into an ester. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For 2-homomorpholinecarboxylic acid, reaction with an alcohol (R'OH) under these conditions would yield the corresponding 2-homomorpholinecarboxylate ester.

The general equation for the Fischer esterification of this compound is as follows:

Reaction Scheme: Fischer Esterification

This compound + R'OH ⇌ (H⁺ catalyst) ⇌ 2-Homomorpholinecarboxylate Ester + H₂O

Larger esters can be synthesized by heating the reaction mixture under reflux to achieve equilibrium, followed by separation via fractional distillation. libretexts.org

Table 1: Common Conditions for Fischer Esterification

| Parameter | Condition | Rationale | Source(s) |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl (gas) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | chemguide.co.ukmasterorganicchemistry.com |

| Reactant | Excess alcohol (serves as solvent) | Shifts the equilibrium toward the product side (Le Châtelier's principle). | masterorganicchemistry.com |

| Temperature | Gentle heating or reflux | Increases reaction rate and helps achieve equilibrium. | libretexts.org |

| Product Isolation | Distillation | Used for small esters with low boiling points to remove them from the reaction mixture and shift the equilibrium. | libretexts.org |

The carboxylic acid of this compound can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com A more efficient and common approach in laboratory and pharmaceutical synthesis involves the use of coupling reagents to activate the carboxylic acid, facilitating amide bond formation under milder conditions. mdpi.comyoutube.com This is particularly crucial when using the molecule as a non-standard amino acid in peptide synthesis. bachem.com

Peptide coupling involves two main steps: activation of the carboxyl group and subsequent acylation of the amino group of another amino acid. bachem.com A variety of coupling reagents can be used for this activation.

Table 2: Selected Peptide Coupling Reagents for Amide Formation

| Reagent Class | Example Reagents | Description | Source(s) |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (or EDAC) | Widely used activators. EDC is water-soluble, simplifying byproduct removal. Often used with additives like HOBt to minimize racemization. | peptide.comnih.govlibretexts.org |

| Phosphonium Salts | BOP, PyBOP | Generate highly reactive OBt esters. Byproducts are generally soluble, facilitating purification. | sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Highly efficient reagents that generate active esters (e.g., OBt, OAt). HATU is particularly effective for sterically hindered couplings. | bachem.compeptide.comsigmaaldrich.comyoutube.com |

For example, using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with N-hydroxysuccinimide (NHS), this compound can be activated to form an NHS ester. This stable intermediate then readily reacts with an amine (R'R''NH) to produce the corresponding amide with high efficiency. nih.gov

The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgmsu.edu

Lithium Aluminum Hydride (LiAlH₄): This is the most common and potent reagent for reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.orgbritannica.com The reaction proceeds vigorously and requires an anhydrous ether solvent, followed by an aqueous workup to hydrolyze the intermediate metal salts and liberate the alcohol. libretexts.org An aldehyde is formed as a transient intermediate but cannot be isolated as it is rapidly reduced further. libretexts.org

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids to primary alcohols. msu.edukhanacademy.org It offers the advantage of being less reactive towards some other functional groups compared to LiAlH₄, allowing for greater chemoselectivity in complex molecules. khanacademy.org

Reaction Scheme: Reduction to a Primary Alcohol

This compound + 1) LiAlH₄, ether 2) H₂O → (2-Homomorpholinyl)methanol

While direct partial reduction to an aldehyde is not possible, it can be achieved indirectly by first converting the carboxylic acid to a more reactive derivative like an acid chloride or ester. libretexts.orgbritannica.comorganic-chemistry.org

To increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, carboxylic acids are often converted into more reactive derivatives such as acid halides and anhydrides. britannica.comqorganica.com

Acid Halides: this compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.org Phosphorus tribromide (PBr₃) can be used to form the acid bromide. libretexts.org These acid halides are highly reactive intermediates, sensitive to moisture, and serve as valuable precursors for the synthesis of esters, amides, and anhydrides. qorganica.compressbooks.pubyoutube.com The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite, which is an excellent leaving group. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, often requiring high heat. libretexts.orgpsiberg.com A more common laboratory method involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.orglibretexts.org Therefore, 2-homomorpholinecarbonyl chloride could react with a salt of this compound to form the symmetrical anhydride (B1165640). Mixed anhydrides can also be prepared. wikipedia.org

Table 3: Reagents for the Formation of Acid Halides and Anhydrides

| Target Derivative | Reagent(s) | Byproducts | Key Features | Source(s) |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts drive the reaction to completion. | libretexts.orgqorganica.comlibretexts.org |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Analogous to the conversion of alcohols to alkyl bromides. | libretexts.org |

| Acid Anhydride | Acid Chloride + Carboxylic Acid/Carboxylate | HCl / Cl⁻ | A common and versatile method for both symmetrical and mixed anhydrides. | libretexts.orglibretexts.org |

| Acid Anhydride | Heat (for some acids) | H₂O | Generally requires high temperatures and is not universally applicable. | psiberg.comkhanacademy.org |

Transformations of the Homomorpholine Ring System

The homomorpholine ring is a saturated heterocycle. While generally stable, the ether linkage and the secondary amine present sites for potential chemical transformation, most notably through ring-opening reactions.

Ring-opening reactions of saturated heterocyclic systems typically require harsh conditions or specific catalytic activation. For the homomorpholine structure in this compound, cleavage could theoretically occur at the C-O-C ether bond or at one of the C-N bonds.

Acid-catalyzed ring-opening is a common strategy for strained ethers like epoxides, where a weak nucleophile can attack a protonated epoxide. khanacademy.org While homomorpholine is not as strained as an epoxide, strong Brønsted or Lewis acids can promote the cleavage of ethers. This often requires strong, nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Similarly, acid-catalyzed ring-opening of other heterocyclic systems, such as cyclopropanated oxabenzonorbornadienes, has been shown to proceed with carboxylic acid nucleophiles under heating with an acid catalyst like p-toluenesulfonic acid (pTsOH). researchgate.netresearchgate.net While the reactivity of the homomorpholine ring in this compound is not directly analogous, these studies demonstrate the general principle of acid-catalyzed heterocycle cleavage. Specific documented ring-opening reactions for the this compound scaffold are not prevalent in the literature, suggesting the ring is relatively robust under many standard reaction conditions. However, under forcing acidic conditions, cleavage of the ether or C-N bonds remains a potential transformation pathway.

Rearrangement Reactions

Rearrangement reactions of the homomorpholine scaffold, while not extensively documented for this compound itself, can be inferred from related structures. A notable example is the Beckmann rearrangement, which has been utilized in the synthesis of related 1,4-oxazepane (B1358080) systems. The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. wiley-vch.de For instance, a cyclic ketone precursor to a substituted 1,4-oxazepane could be converted to its oxime and subsequently rearranged to a seven-membered lactam, effectively inserting a nitrogen atom into the ring. This strategy, however, can lead to a mixture of regioisomers. researchgate.net

Other rearrangement reactions common in organic synthesis, such as the Claisen, Cope, and Wolff rearrangements, could theoretically be applied to suitably functionalized derivatives of this compound to achieve complex molecular architectures. thermofisher.com The Claisen rearrangement, for example, involves the e3s-conferences.orge3s-conferences.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. nih.gov A derivative of this compound bearing an allyl group on the ring oxygen or nitrogen could potentially undergo such a transformation.

Electrophilic and Nucleophilic Functionalization of the Heterocycle

The homomorpholine ring of this compound contains a secondary amine, which is a key site for both nucleophilic and electrophilic reactions.

Nucleophilic Functionalization: The nitrogen atom of the homomorpholine ring is nucleophilic and readily reacts with electrophiles. Common transformations include N-alkylation, N-acylation, and N-arylation. For instance, the nitrogen can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. nih.gov N-acylation with acid chlorides or anhydrides is a standard method to introduce acyl groups, forming amides. These reactions are fundamental in modifying the properties of the molecule, for example, by introducing a tert-butoxycarbonyl (Boc) protecting group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of amines. For example, Pd-catalyzed N-arylation (Buchwald-Hartwig amination) of morpholine (B109124) and its derivatives with aryl halides or triflates is a well-established method to form N-aryl heterocycles. nih.gov Similarly, Pd-catalyzed carboamination reactions have been employed to synthesize substituted morpholines, where an amine, an alkene, and an aryl or vinyl halide are coupled in a single step. nih.gov These methods offer a versatile approach to introduce a wide range of substituents onto the nitrogen atom of the homomorpholine ring.

Electrophilic Functionalization: While the nitrogen atom is the primary site of nucleophilicity, the carbon atoms of the heterocyclic ring can undergo electrophilic substitution under certain conditions, although this is less common for a saturated heterocycle. More relevant is the functionalization at the α-carbon to the nitrogen. The formation of an N-acyl derivative can facilitate deprotonation at the adjacent carbon, creating a nucleophile that can react with electrophiles. Furthermore, domino reactions involving Knoevenagel condensation followed by cyclization have been shown to lead to C(sp2)-H functionalization in related N-aryl-1,4-benzoxazepine systems. mdpi.com

Investigation of Reaction Mechanisms for this compound Derivatives

The reactions of this compound derivatives, particularly those involving the carboxylic acid moiety, proceed through well-established mechanistic pathways. The primary reaction type for carboxylic acid derivatives is nucleophilic acyl substitution . masterorganicchemistry.commsu.edu

The general mechanism involves a two-step addition-elimination process. In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, leading to the formation of a tetrahedral intermediate. msu.eduyoutube.com In the second step, the carbonyl group is reformed by the elimination of a leaving group. youtube.com The reactivity of the carboxylic acid derivative is largely determined by the nature of the leaving group, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. msu.edu

For instance, the conversion of a this compound ester to an amide would proceed via nucleophilic attack of an amine on the ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to yield the amide. The reaction is typically favored in the direction of forming a more stable, less reactive derivative (i.e., from an ester to an amide).

The mechanism can be influenced by the reaction conditions. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and allows for attack by weaker nucleophiles. youtube.com In basic conditions, a strong, negatively charged nucleophile directly attacks the carbonyl carbon. youtube.com

The mechanism of palladium-catalyzed reactions for N-functionalization involves a catalytic cycle. In a Buchwald-Hartwig amination, for example, the cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov

Stereochemical Aspects in 2 Homomorpholinecarboxylic Acid Chemistry

Asymmetric Synthesis Approaches

The controlled synthesis of a specific enantiomer of 2-homomorpholinecarboxylic acid is paramount for its use in applications where chirality is a determining factor. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture, which is often inefficient. The primary strategies for the asymmetric synthesis of this compound include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool approaches.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having imparted its chirality to the molecule of interest. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired stereocenter at the C2 position.

A notable example of this approach in the synthesis of related morpholinone structures involves the use of pseudoephedrine as a chiral auxiliary. nih.gov In a reaction catalyzed by a Brønsted acid, arylglyoxals can be reacted with pseudoephedrine to yield morpholinone products with high diastereoselectivity. nih.gov This methodology can be adapted for this compound, where the auxiliary would guide the cyclization step to form the homomorpholine ring with the correct stereochemistry at the C2 position. The auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available natural products, making them a cost-effective option for asymmetric synthesis. researchgate.net Some well-known auxiliaries that have been successfully employed in a variety of asymmetric transformations include oxazolidinones and camphorsultam. wikipedia.orgresearchgate.netsigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Pseudoephedrine | Asymmetric synthesis of 1,2-amino alcohols and morpholinones | nih.gov |

| Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | wikipedia.orgsigmaaldrich.com |

| Camphorsultam | Asymmetric Diels-Alder reactions and Michael additions | wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes | wikipedia.org |

| (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Asymmetric alkylation of ketones and aldehydes | wikipedia.org |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of a chiral product. youtube.comyoutube.com This approach is highly efficient and atom-economical. Both metal-based and organocatalysts can be employed for the asymmetric synthesis of this compound.

For instance, a Brønsted acid-catalyzed reaction has been shown to be effective in the synthesis of chiral morpholinones. nih.gov This type of catalysis can be envisioned for the synthesis of this compound, where a chiral Brønsted acid could protonate a key intermediate, guiding the subsequent cyclization to favor one enantiomer over the other. Organocatalysts, such as proline and its derivatives, are particularly attractive due to their ready availability, low toxicity, and stability. youtube.com They can be used to catalyze a variety of asymmetric reactions, including aldol and Mannich reactions, which could be key steps in the synthesis of this compound precursors. youtube.com

Recent advancements in asymmetric catalysis have introduced innovative techniques like dual catalysis, where two catalytic systems work in concert to enhance the efficiency and enantioselectivity of chemical transformations. youtube.com Such cutting-edge methods hold promise for the development of even more effective synthetic routes to enantiopure this compound.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net Amino acids, sugars, and terpenes are common starting points for the synthesis of more complex chiral molecules. researchgate.net For the synthesis of this compound, a chiral amino acid with a suitable side chain could serve as an excellent precursor.

The general strategy would involve taking a known amino acid, for example, one with a protected hydroxyl group in the side chain, and performing a series of chemical transformations to build the homomorpholine ring while retaining the original stereocenter. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the target molecule. The synthesis of various nitrogen-containing heterocyclic compounds has been successfully achieved using this strategy, demonstrating its feasibility for the preparation of this compound. researchgate.net

Enantiomeric Resolution Techniques

When a racemic mixture of this compound is produced, it must be separated into its individual enantiomers through a process called chiral resolution. mdpi.com The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org

This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treatment with an acid to break the salt. libretexts.org

A variety of chiral bases, many of which are naturally occurring alkaloids, can be used as resolving agents. libretexts.org The choice of the resolving agent is crucial and often determined empirically to achieve the best separation.

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Chiral Resolving Agent | Type | Reference |

| (+)-Tartaric acid | Chiral Acid (for resolving bases) | libretexts.orglibretexts.org |

| (-)-Malic acid | Chiral Acid (for resolving bases) | libretexts.org |

| (-)-Mandelic acid | Chiral Acid (for resolving bases) | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid (for resolving bases) | libretexts.org |

| Brucine | Chiral Base | libretexts.org |

| Strychnine | Chiral Base | libretexts.org |

| Quinine | Chiral Base | libretexts.org |

| (R)-1-Phenylethylamine | Chiral Base | libretexts.org |

Another method for chiral resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Conformational Analysis of the this compound Ring

The three-dimensional shape, or conformation, of the this compound ring is crucial as it dictates how the molecule interacts with its environment, including biological targets. The homomorpholine ring is a seven-membered heterocycle, which imparts significant conformational flexibility compared to smaller rings like cyclohexane (B81311). csbsju.eduprinceton.edu

While the six-membered morpholine (B109124) ring typically adopts a chair conformation, similar to cyclohexane researchgate.netyoutube.com, the seven-membered homomorpholine ring is more complex. It is likely to exist as a dynamic equilibrium of several low-energy conformations, such as twist-chair and twist-boat forms. The presence of the oxygen and nitrogen heteroatoms, as well as the carboxylic acid substituent at the C2 position, will influence the conformational preferences of the ring.

Computational methods, such as molecular mechanics (MM2), can be used to predict the relative energies of different conformations and identify the most stable arrangements. princeton.edu Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformation of the ring in solution by analyzing coupling constants and Nuclear Overhauser effects (NOEs). youtube.com

Diastereoselective Control in Derivatization Reactions

Once enantiomerically pure this compound is obtained, it can be further modified or derivatized. In these reactions, the existing stereocenter at the C2 position can influence the stereochemical outcome of any new stereocenters that are formed. This phenomenon is known as diastereoselective control.

For example, if the carboxylic acid group is converted to an ester or an amide, and a subsequent reaction is performed on a part of the molecule, the chiral center at C2 will direct the approach of the reagents, leading to the preferential formation of one diastereomer over the other. This principle has been demonstrated in the diastereoselective synthesis of bicyclic lactams from chiral precursors. nih.gov The stereocontrol is typically achieved through steric hindrance, where the substituents on the existing stereocenter block one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

Understanding and controlling these diastereoselective reactions are essential for the synthesis of complex molecules derived from this compound, where the relative stereochemistry of multiple chiral centers is critical for the desired function.

Applications of 2 Homomorpholinecarboxylic Acid As a Synthetic Building Block

Utilization in Complex Heterocycle Synthesis

The bifunctional nature of 2-Homomorpholinecarboxylic Acid, possessing both a nucleophilic secondary amine and an electrophilic carboxylic acid, positions it as an ideal scaffold for the synthesis of more complex heterocyclic systems. While direct literature examples detailing its use in fused heterocycle synthesis are not prevalent, its structure lends itself to established synthetic strategies. Condensation reactions are a cornerstone of heterocyclic synthesis, and this compound is a prime candidate for such transformations. elsevierpure.comresearchgate.net

For instance, the secondary amine can participate in reactions with dicarbonyl compounds or their equivalents to form new fused rings. Similarly, the carboxylic acid can be activated and reacted intramolecularly with a substituent appended to the nitrogen atom, leading to bicyclic lactams. Multicomponent reactions (MCRs), which efficiently build molecular complexity in a single step, could also leverage this scaffold. nih.gov The reaction of the amino acid with an aldehyde and an isocyanide (the Ugi reaction) or other MCR components could generate diverse and complex molecular frameworks.

Table 1: Potential Reactions for Complex Heterocycle Synthesis

| Reaction Type | Reactant Partner(s) | Potential Product Class |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes/Ketones | Fused Bicyclic Systems |

| Intramolecular Amidation | Activated Pendant Chain | Bicyclic Lactams |

| Multi-Component Reaction (e.g., Ugi) | Aldehyde, Isocyanide | Complex Acylic Peptide-like Structures |

This table illustrates potential, mechanistically plausible reactions based on the known reactivity of cyclic amino acids.

Role as a Chiral Synthon for Advanced Organic Molecules

When used in its enantiomerically pure form, such as (S)-2-Homomorpholinecarboxylic Acid or (R)-2-Homomorpholinecarboxylic Acid, the compound becomes a powerful chiral building block. Chiral synthons are essential in asymmetric synthesis for the construction of enantiomerically pure pharmaceuticals and other advanced organic molecules. nih.govnih.gov The fixed stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, allowing for the creation of new stereocenters with high selectivity.

The compound can be employed in several ways:

As a Chiral Scaffold: The entire ring system can be incorporated into a larger target molecule, imparting its inherent chirality and conformational rigidity.

As a Chiral Auxiliary: The acid can be temporarily attached to a prochiral molecule to direct an asymmetric transformation on that molecule. After the reaction, the auxiliary can be cleaved and recovered. This approach is common in asymmetric alkylations and aldol (B89426) reactions. capes.gov.br

As a Precursor to Chiral Ligands: The amine and carboxylate functionalities can be modified to create novel chiral ligands for asymmetric catalysis, a field that heavily relies on readily available chiral molecules. rsc.org

The synthesis of chiral molecules often relies on catalysts that can induce enantioselectivity, and building blocks derived from natural or synthetic chiral pools are fundamental to this area of chemistry. youtube.com

Incorporation into Scaffolds for Chemical Biology Probes

Chemical probes are indispensable tools for studying biological processes within living systems. nih.gov These molecules often consist of a core scaffold that provides structural integrity, a reactive or reporter group (like a fluorophore), and a targeting moiety. The structure of this compound is well-suited to serve as a versatile core scaffold for such probes. nih.gov

The secondary amine and carboxylic acid handles provide convenient points for chemical modification. For example:

A fluorescent dye (e.g., fluorescein, rhodamine, or a nitrobenzoxadiazole (NBD) group) could be coupled to the amine via an amide bond. nih.govresearchgate.net

The carboxylic acid could be converted into a reactive group, such as a photo-crosslinker (like a benzophenone), to covalently capture interacting proteins in live cells. nih.gov

The scaffold can be functionalized with bio-orthogonal handles, such as alkynes or azides, allowing for "click chemistry" ligation to other molecules in a biological context. nih.gov

The development of modular scaffolds that can be easily and systematically modified is a key goal in chemical biology, enabling the rapid generation of probe libraries for screening and optimization. nih.govmdpi.com

Precursor for Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. drughunter.comnih.govencyclopedia.pub This tactic is used to optimize drug properties, such as potency, selectivity, metabolic stability, and bioavailability. nih.govresearchgate.netscispace.com The carboxylic acid group, in particular, is often a target for bioisosteric replacement to improve cell permeability and reduce metabolic liabilities. nih.gov

This compound serves as an excellent precursor for creating conformationally constrained bioisosteres of natural or synthetic amino acids. Its seven-membered ring restricts the rotational freedom compared to acyclic amino acids like alanine (B10760859) or leucine. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

Table 2: Comparison of this compound with Other Amino Acids

| Compound | Key Structural Feature | Potential Bioisosteric Application |

|---|---|---|

| Proline | 5-membered ring | Introduction of a different ring size to alter binding geometry. |

| Pipecolic Acid | 6-membered ring | Ring expansion to probe binding pocket space. |

| Alanine | Acyclic, flexible side chain | Introduction of conformational rigidity. |

By substituting a key amino acid residue in a peptide or small-molecule drug with a this compound moiety, medicinal chemists can generate novel analogues with potentially superior therapeutic profiles. nih.govnih.gov

Computational and Theoretical Investigations of 2 Homomorpholinecarboxylic Acid

Quantum Chemical Studies on Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational landscape of 2-homomorpholinecarboxylic acid. These studies provide a foundational understanding of the molecule's intrinsic properties.

The conformational flexibility of the homomorpholine ring, which is a seven-membered heterocycle, combined with the rotational freedom of the carboxylic acid group, gives rise to a complex potential energy surface with multiple local minima. Each of these minima corresponds to a stable conformer. Computational methods can systematically explore this surface to identify the most stable conformations and the energy barriers between them.

A typical quantum chemical study would involve geometry optimization of various possible conformers of this compound. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for the most stable conformer.

For instance, a study on 4-acetylmorpholine (B157445), a related compound, utilized DFT calculations with the B3LYP functional and a 6-31++G(d,p) basis set to determine its optimized geometry. researchgate.net Similar calculations for this compound would reveal the preferred orientation of the carboxylic acid group relative to the homomorpholine ring, which could be either axial or equatorial, and the puckering of the seven-membered ring.

Table 1: Illustrative Calculated Structural Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| C-C (ring) bond length | ~1.54 Å |

| C-N bond length | ~1.47 Å |

| C-O (ether) bond length | ~1.43 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-N-C bond angle | ~115° |

| C-O-C bond angle | ~112° |

| O-C=O bond angle | ~124° |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be obtained from DFT calculations.

Furthermore, these studies can compute various electronic properties, such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. The MEP is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the biological activity and crystal packing of carboxylic acids.

Mechanistic Studies of this compound Reactions

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how these reactions proceed.

For example, in reactions such as esterification or amidation of the carboxylic acid group, computational methods can model the entire reaction coordinate. This involves locating the transition state structure, which is the highest energy point along the reaction pathway, and calculating its energy relative to the reactants. This energy difference, the activation energy, is a key determinant of the reaction rate.

Mechanistic insights have been gained for reactions involving other morpholine (B109124) derivatives. For instance, computational studies have been used to understand the 1,4-addition reaction between aldehydes and nitroolefins catalyzed by morpholine-based organocatalysts. frontiersin.org These studies revealed the transition state of the reaction and explained the observed stereoselectivity. Similarly, DFT studies have provided mechanistic insights into the enantioselective proton transfer in the asymmetric ring-opening of cyclic carbonates with morpholine as a nucleophile. acs.org

For this compound, a theoretical study of its decarboxylation, for example, would involve calculating the geometry and energy of the transition state for the C-C bond cleavage. The influence of catalysts or different solvent environments on the activation energy could also be modeled.

Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -10.8 |

Note: This table provides an illustrative example of the kind of energetic data obtained from a mechanistic study of a chemical reaction.

Prediction of Reactivity and Selectivity

Quantum chemical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. Molecular orbital theory provides a framework for understanding chemical reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The distribution of these frontier orbitals can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO is likely to be localized on the nitrogen or oxygen atoms, indicating their nucleophilic character. The LUMO is expected to be centered on the carbonyl carbon of the carboxylic acid, making it the primary site for nucleophilic attack.

Reactivity indices derived from DFT, such as the Fukui functions, can provide a more quantitative prediction of regioselectivity. These indices indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Computational studies on other morpholine derivatives have demonstrated the utility of these approaches. For example, the increased dipole moment of 4-acetylmorpholine compared to morpholine, as calculated by DFT, suggests a higher reactivity for the acetylated compound. researchgate.net Similar calculations for this compound would provide valuable insights into its reactivity profile.

Molecular Modeling of Interactions in Designed Systems

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how this compound interacts with other molecules, particularly in biological systems. These methods are widely used in drug design and materials science.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. mdpi.comresearchgate.net If this compound were being investigated as a potential inhibitor of an enzyme, for example, docking studies could predict how it fits into the enzyme's active site. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted complex over time. MD simulations provide a dynamic picture of the molecular system, allowing researchers to observe conformational changes and fluctuations in the interacting molecules. This can provide a more realistic assessment of the binding stability and the role of solvent molecules.

For instance, molecular modeling studies have been used to investigate the binding of morpholine derivatives to various biological targets, including the μ-opioid receptor and mTOR. mdpi.comresearchgate.netnih.gov These studies have provided valuable insights into the structure-activity relationships of these compounds. While no specific molecular modeling studies on this compound are publicly available, the methodologies are well-established and could be readily applied to understand its interactions in a designed system.

Future Research Directions and Emerging Paradigms in 2 Homomorpholinecarboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-homomorpholinecarboxylic acid synthesis lies in the adoption of green and sustainable practices. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Emerging research is focused on developing more environmentally benign and efficient protocols.

One promising approach is the use of ethylene (B1197577) sulfate (B86663) as a key reagent. Recent studies on morpholine (B109124) synthesis have shown that ethylene sulfate, in combination with a base like potassium tert-butoxide (tBuOK), can efficiently convert 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process. acs.orgchemrxiv.org This methodology is attractive due to the use of inexpensive reagents and its potential for scalability. chemrxiv.org Adapting this method for the synthesis of this compound from appropriate amino acid precursors could offer a more sustainable alternative to existing routes.

Another avenue of exploration is the use of manganese catalysis. An acceptorless dehydrogenative coupling of ethylene glycol and primary alcohols, catalyzed by a bench-stable manganese complex, has been reported for the synthesis of α-hydroxycarboxylic acids. nih.gov This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.gov Investigating the applicability of such catalytic systems for the synthesis of this compound could lead to a highly sustainable and efficient manufacturing process.

The use of N-formylmorpholine as a green solvent in organic synthesis also highlights the trend towards more environmentally friendly chemical processes. ajgreenchem.com Research into the use of such green solvents for the synthesis and modification of this compound could further reduce the environmental footprint of its production.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Ethylene Sulfate Chemistry | Utilizes ethylene sulfate and a base (e.g., tBuOK) for cyclization. acs.orgchemrxiv.org | Redox-neutral, high-yielding, uses inexpensive reagents. acs.orgchemrxiv.org |

| Manganese Catalysis | Employs a manganese catalyst for dehydrogenative coupling. nih.gov | Atom-economical, produces only H2O and H2 as byproducts, mild conditions. nih.gov |

| Green Solvents | Use of biodegradable and less toxic solvents like N-formylmorpholine. ajgreenchem.com | Reduced environmental impact, potential for improved reaction conditions. ajgreenchem.comhnsincere.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is not yet fully explored. Future research will likely focus on uncovering novel chemical transformations that can lead to a wider range of functionalized derivatives with unique properties.

The presence of both a secondary amine and a carboxylic acid group within the same molecule provides a rich platform for diverse chemical modifications. The decarboxylative functionalization of α-iminocarboxylic acids, generated in situ, has been shown to be a powerful tool for the synthesis of various N-heterocycles. organic-chemistry.org Exploring similar decarboxylative coupling reactions with this compound could open up new avenues for C-C and C-heteroatom bond formation at the 2-position.

Furthermore, the morpholine ring itself can participate in various reactions. While often considered a stable heterocycle, its ether linkage and C-N bonds can be targeted for cleavage or rearrangement under specific conditions. Investigating the ring-opening and ring-transformation reactions of this compound could lead to the synthesis of novel acyclic and heterocyclic structures that are not easily accessible through other means.

The development of new catalytic systems will be crucial for unlocking this undiscovered reactivity. For instance, photoredox and electrochemical methods are increasingly being used to access novel reaction pathways. researchgate.net Applying these modern synthetic techniques to this compound could reveal unprecedented transformations and provide access to a new chemical space.

Advanced Applications in Materials Science and Chemical Biology

The unique structural features of this compound make it an attractive building block for advanced materials and a valuable tool in chemical biology.

In materials science, morpholine derivatives are known to be effective corrosion inhibitors and can be used as curing agents and stabilizers in polymers. e3s-conferences.org The carboxylic acid functionality of this compound offers a handle for incorporation into polymer backbones or for surface modification of materials. Future research could explore the synthesis of novel polymers and coatings derived from this compound, potentially leading to materials with enhanced thermal stability, biodegradability, or specific binding properties. hnsincere.com

In the realm of chemical biology, the morpholine scaffold is a privileged structure found in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. jchemrev.comru.nlresearchgate.net The inherent chirality of this compound makes it a particularly interesting building block for the synthesis of enantiomerically pure drug candidates. Future work will likely focus on the synthesis and biological evaluation of a wide range of derivatives, with the aim of identifying new therapeutic leads. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships. ijprs.com

| Field | Potential Applications of this compound |

| Materials Science | Monomer for biodegradable polymers, corrosion inhibitors, component of advanced coatings. hnsincere.come3s-conferences.org |

| Chemical Biology | Scaffold for the synthesis of novel drug candidates (e.g., anticancer, antimicrobial), tool for probing biological systems. jchemrev.comru.nlresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgnih.gov

The multistep synthesis of complex heterocyclic molecules has been successfully demonstrated in continuous flow systems. nih.govuc.pt For example, the automated synthesis of pyrazolines and piperazine-2-carboxamide (B1304950) highlights the potential of these technologies for the production of related heterocyclic compounds. acs.orgresearchgate.net Future research will undoubtedly focus on developing robust and scalable flow-based syntheses of this compound and its derivatives. This will not only accelerate the discovery of new derivatives but also facilitate their large-scale production for commercial applications.

Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing chemical synthesis. researchgate.netresearchgate.net These systems can rapidly screen reaction conditions, optimize synthetic routes, and even discover new reactions. researchgate.net Applying these automated platforms to the chemistry of this compound will enable the high-throughput synthesis and screening of large compound libraries, significantly accelerating the pace of research and development in this area. The development of new workflows for the automated synthesis of heterocyclic carboxylic acids will be particularly relevant. nsf.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.